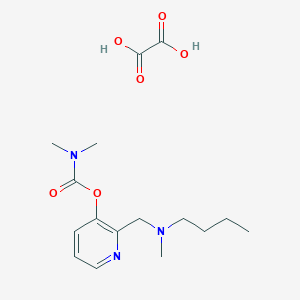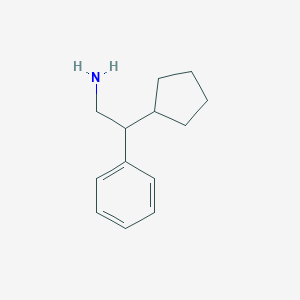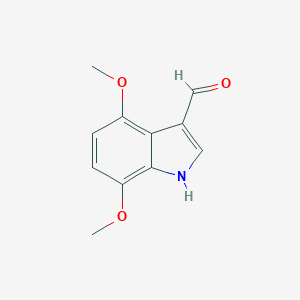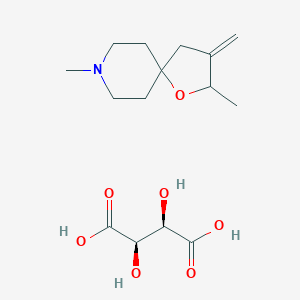
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1), also known as Pyributicarb, is a compound that belongs to the carbamate family. It is used as a herbicide to control the growth of weeds in crops. It was first synthesized in the 1970s and has since been used in the agricultural industry.
Mechanism of Action
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) belongs to the carbamate family of herbicides. It inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system of plants. This leads to an accumulation of acetylcholine, which causes overstimulation of the plant's nervous system, leading to its death.
Biochemical and Physiological Effects:
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been shown to have no significant effects on the growth and development of crops such as soybeans, corn, and cotton. It is rapidly metabolized in plants and does not accumulate in the soil. However, it has been shown to have toxic effects on non-target organisms such as bees, earthworms, and aquatic organisms.
Advantages and Limitations for Lab Experiments
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is widely used in the agricultural industry for its herbicidal properties. It is easy to synthesize and has a high degree of selectivity for weeds. However, it has limitations in terms of its toxicity to non-target organisms and its potential to cause environmental pollution.
Future Directions
There are several future directions for research on Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1). These include:
1. Studying the effects of Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) on non-target organisms such as bees, earthworms, and aquatic organisms.
2. Developing new formulations of Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) that are less toxic to non-target organisms.
3. Investigating the potential of Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) as a treatment for neurological disorders in humans.
4. Studying the effects of Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) on soil microbiota and its potential to cause environmental pollution.
Conclusion:
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a carbamate herbicide that is widely used in the agricultural industry to control the growth of weeds in crops. It works by inhibiting the activity of acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of the plant's nervous system. Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has advantages in terms of its selectivity for weeds and ease of synthesis, but it also has limitations in terms of its toxicity to non-target organisms and potential to cause environmental pollution. Future research directions for Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) include studying its effects on non-target organisms, developing new formulations that are less toxic, investigating its potential as a treatment for neurological disorders, and studying its effects on soil microbiota.
Synthesis Methods
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is synthesized by reacting 2-(butylmethylamino)methyl-3-pyridinecarboxylic acid with dimethyl carbamate in the presence of a base. The resulting product is then reacted with oxalic acid to form the ethanedioate salt. The final product is a white crystalline solid with a melting point of 96-98°C.
Scientific Research Applications
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been extensively studied for its herbicidal properties. It is used to control the growth of weeds in crops such as soybeans, corn, and cotton. It works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system of plants. This leads to an accumulation of acetylcholine, which causes overstimulation of the plant's nervous system, leading to its death.
properties
CAS RN |
169128-31-8 |
|---|---|
Product Name |
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
Molecular Formula |
C16H25N3O6 |
Molecular Weight |
355.39 g/mol |
IUPAC Name |
[2-[[butyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C14H23N3O2.C2H2O4/c1-5-6-10-17(4)11-12-13(8-7-9-15-12)19-14(18)16(2)3;3-1(4)2(5)6/h7-9H,5-6,10-11H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
PQJYWYLRWKREQT-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Other CAS RN |
169128-31-8 |
synonyms |
2-((Butylmethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioat e (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B62111.png)




![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)

![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)
